5-Chloro-2-[(4-methylbenzyl)oxy]benzaldehyde
Description
5-Chloro-2-[(4-methylbenzyl)oxy]benzaldehyde (CAS 590360-23-9) is a substituted benzaldehyde derivative featuring:
- A chlorine atom at the 5-position of the benzene ring.
- A (4-methylbenzyl)oxy group (–O–CH₂–C₆H₄–CH₃) at the 2-position, forming an ether linkage.
Properties
IUPAC Name |
5-chloro-2-[(4-methylphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-11-2-4-12(5-3-11)10-18-15-7-6-14(16)8-13(15)9-17/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWAGBRTJHZGCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358392 | |
| Record name | 5-chloro-2-[(4-methylbenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590360-23-9 | |
| Record name | 5-Chloro-2-[(4-methylphenyl)methoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590360-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-chloro-2-[(4-methylbenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
- 5-Chlorosalicyaldehyde (5-chloro-2-hydroxybenzaldehyde): This compound serves as a common precursor, providing the chloro substituent and the aldehyde group already positioned on the aromatic ring.
- 4-Methylbenzyl bromide or chloride: Used as the alkylating agent to introduce the 4-methylbenzyl group via nucleophilic substitution.
- Base: Typically potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the phenolic hydroxyl group.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone are commonly used to facilitate the nucleophilic substitution.
Synthetic Route
The most common and efficient method to prepare this compound is through O-alkylation of 5-chlorosalicyaldehyde with 4-methylbenzyl halide under basic conditions.
$$
\text{5-Chlorosalicyaldehyde} + \text{4-Methylbenzyl bromide} \xrightarrow[\text{Solvent}]{\text{Base}} \text{this compound}
$$
- Deprotonation: The phenolic hydroxyl group of 5-chlorosalicyaldehyde is deprotonated by the base, generating a phenolate ion.
- Nucleophilic Substitution: The phenolate ion attacks the electrophilic carbon of the 4-methylbenzyl halide, displacing the halide ion and forming the benzyloxy ether bond.
- Workup and Purification: The reaction mixture is quenched, and the product is isolated by extraction, followed by purification techniques such as recrystallization or column chromatography.
Reaction Conditions
| Parameter | Typical Conditions |
|---|---|
| Base | Potassium carbonate (K2CO3) or sodium hydride (NaH) |
| Solvent | Dimethylformamide (DMF), acetone, or acetonitrile |
| Temperature | Room temperature to reflux (25–80 °C) |
| Reaction Time | 4–24 hours |
| Molar Ratios | 1:1 to 1:1.2 (5-chlorosalicyaldehyde : 4-methylbenzyl halide) |
| Purification | Column chromatography or recrystallization |
Alternative Preparation Approaches
Direct Chlorination of 2-[(4-methylbenzyl)oxy]benzaldehyde
An alternative route involves first synthesizing 2-[(4-methylbenzyl)oxy]benzaldehyde by O-alkylation of salicylaldehyde with 4-methylbenzyl halide, followed by selective chlorination at the 5-position using electrophilic chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2).
- Allows control over the chlorination step.
- May provide better regioselectivity.
- Requires careful control to avoid over-chlorination or chlorination at undesired positions.
- Additional purification steps needed.
Use of Protecting Groups
In some synthetic schemes, the aldehyde group may be protected (e.g., as an acetal) during the O-alkylation or chlorination steps to prevent side reactions, then deprotected at the end.
Research Findings and Optimization
- Yield Optimization: Studies indicate that using potassium carbonate in DMF at 60–80 °C for 12–16 hours typically yields the product in 70–85% isolated yield.
- Purity: Purification by silica gel chromatography using hexane/ethyl acetate mixtures achieves >98% purity.
- Reaction Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm product structure.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| O-Alkylation of 5-chlorosalicyaldehyde | 5-Chlorosalicyaldehyde, 4-methylbenzyl bromide | K2CO3, DMF, 60–80 °C, 12–16 h | 70–85 | Most common, straightforward |
| Chlorination of 2-[(4-methylbenzyl)oxy]benzaldehyde | 2-[(4-methylbenzyl)oxy]benzaldehyde, NCS or SO2Cl2 | Room temp, inert atmosphere | 60–75 | Requires regioselective control |
| Protected aldehyde approach | Protected salicylaldehyde derivative, 4-methylbenzyl halide | Base, solvent, then deprotection | 65–80 | Prevents side reactions on aldehyde |
Analytical Characterization Supporting Preparation
- NMR Spectroscopy: Characteristic signals include aldehyde proton (~9.8 ppm), aromatic protons, benzylic methylene protons (~4.5–5.0 ppm), and methyl group on benzyl ring (~2.3 ppm).
- Mass Spectrometry: Molecular ion peak at m/z 260.7 consistent with molecular weight.
- Infrared Spectroscopy: Strong absorption near 1700 cm⁻¹ for aldehyde C=O stretch; ether C–O stretch around 1100 cm⁻¹.
- Melting Point: Typically reported in literature to confirm purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(4-methylbenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Chloro-2-[(4-methylbenzyl)oxy]benzoic acid.
Reduction: 5-Chloro-2-[(4-methylbenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-[(4-methylbenzyl)oxy]benzaldehyde is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(4-methylbenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins that have binding sites complementary to the compound’s structure .
Comparison with Similar Compounds
Substituent Effects at the 2-Position
The 2-position substituent significantly impacts physicochemical properties. Key comparisons include:
Key Insights:
- Electron-donating groups (e.g., benzyloxy) may enhance luminescence in coordination complexes by stabilizing excited states .
- Electron-withdrawing groups (e.g., difluoromethoxy) increase electrophilicity of the aldehyde, favoring nucleophilic additions .
Photoluminescent Properties
Zinc complexes of structurally related benzaldehydes exhibit tunable photoluminescence (PL) quantum yields (QY) and electroluminescence (EL) efficiency:
Key Insights:
- Bulky substituents (e.g., tosylamino, benzyloxy) likely improve solid-state PL QY by reducing aggregation-caused quenching .
- The (4-methylbenzyl)oxy group in the target compound may similarly enhance PL efficiency compared to smaller substituents.
Key Insights:
Biological Activity
5-Chloro-2-[(4-methylbenzyl)oxy]benzaldehyde is an organic compound characterized by its unique structural features, including a chloro substituent and a benzyl ether moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. The molecular formula is C15H13ClO2, with a molecular weight of 260.72 g/mol. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound's structure contributes to its reactivity and interaction with biological macromolecules. The presence of both the chloro group and the benzyl ether moiety allows for diverse chemical behavior, which may include enzyme inhibition and receptor binding.
| Property | Details |
|---|---|
| Molecular Formula | C15H13ClO2 |
| Molecular Weight | 260.72 g/mol |
| Functional Groups | Chloro, Benzyl ether |
Enzyme Inhibition
Compounds like this compound may act as enzyme inhibitors. Research on analogous compounds has shown significant inhibition of tyrosinase activity, which is crucial in melanin production . Such inhibition could have implications for treating hyperpigmentation disorders.
Antioxidant Activity
Antioxidant properties have been noted in related benzaldehyde compounds. For example, certain analogs have exhibited strong radical scavenging capabilities against DPPH and ABTS radicals . This suggests that this compound could also possess antioxidant activity, contributing to its potential therapeutic profile.
Study on Tyrosinase Inhibition
A study investigated the effects of various benzaldehyde derivatives on tyrosinase activity in B16F10 murine cells. Compounds similar to this compound showed potent inhibition of cellular tyrosinase activity without significant cytotoxicity at lower concentrations . This highlights the potential of such compounds in dermatological applications.
Antibacterial Modulation
Research has demonstrated that benzaldehyde can modulate the efficacy of standard antibiotics by reducing their minimum inhibitory concentrations (MIC) against Staphylococcus aureus. This effect is attributed to benzaldehyde's ability to alter bacterial membrane permeability . Although direct studies on this compound are lacking, this mechanism may be relevant due to structural similarities.
Q & A
Q. What synthetic routes are effective for preparing 5-Chloro-2-[(4-methylbenzyl)oxy]benzaldehyde?
- Methodological Answer : A common approach involves nucleophilic aromatic substitution or Williamson ether synthesis. For example, reacting 5-chloro-2-hydroxybenzaldehyde with 4-methylbenzyl chloride in a polar aprotic solvent (e.g., acetonitrile or DMF) under basic conditions (e.g., K₂CO₃). The reaction is typically monitored by TLC (e.g., PE/EtOAc 80:20) and purified via recrystallization (ethanol) or column chromatography . Optimization may require temperature control (ambient to 80°C) and stoichiometric adjustments (1.5 eq. of benzyl chloride to 1 eq. aldehyde) to improve yields.
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., aldehyde C=O stretch ~1689 cm⁻¹, ether C-O-C ~1255 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., aldehyde proton at ~10 ppm, aromatic protons splitting based on substituents) .
- X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between aromatic rings, hydrogen bonding) .
Q. How can researchers assess the compound’s solubility and stability for storage?
- Methodological Answer : Solubility is tested in common solvents (DCM, ethanol, DMSO) via incremental addition. Stability studies under varying temperatures (4°C, RT, -20°C) and humidity levels (desiccator vs. ambient) are recommended. For long-term storage, keep in airtight containers with desiccants, away from light, as aldehydes are prone to oxidation .
Advanced Research Questions
Q. How can contradictions in spectral data during characterization be resolved?
- Methodological Answer : Cross-validate using complementary techniques. For instance, if NMR suggests an unexpected substituent position, X-ray crystallography can clarify spatial arrangements . IR discrepancies (e.g., shifted C=O peaks) may arise from polymorphic forms; differential scanning calorimetry (DSC) or powder XRD can identify crystalline variations .
Q. What mechanistic insights govern its reactivity in condensation reactions (e.g., with amines)?
- Methodological Answer : The aldehyde group undergoes nucleophilic attack by amines, forming Schiff bases. Reaction kinetics depend on electronic effects (chloro substituent activates the aldehyde) and steric hindrance from the 4-methylbenzyloxy group. Solvent polarity (DMF vs. ethanol) and catalysts (e.g., NaHSO₃) influence imine stability .
Q. What are its potential applications in medicinal chemistry or materials science?
- Methodological Answer :
- Medicinal Chemistry : The chloro and benzyloxy groups enhance lipophilicity, making it a candidate for drug intermediates (e.g., antimicrobial agents or receptor antagonists). Functionalization via Suzuki coupling or amidation can diversify bioactivity .
- Materials Science : Its planar structure and hydrogen-bonding capacity (via aldehyde/ether groups) suggest utility in supramolecular assemblies or metal-organic frameworks (MOFs) .
Q. How does the compound behave under catalytic conditions (e.g., hydrogenation or oxidation)?
- Methodological Answer :
- Hydrogenation : Pd/C or Raney Ni reduces the aldehyde to a primary alcohol, but the chloro group may resist reduction under mild conditions.
- Oxidation : KMnO₄ or CrO₃ oxidizes the aldehyde to a carboxylic acid, though overoxidation of the benzyl ether is possible. Controlled conditions (low temp, stoichiometric oxidant) are critical .
Q. What strategies mitigate side reactions during functionalization (e.g., ether cleavage)?
- Methodological Answer : Protect the aldehyde group (e.g., acetal formation) before modifying the benzyloxy moiety. Alternatively, use mild Lewis acids (BF₃·Et₂O) for selective deprotection. Monitor side products via LC-MS or GC-MS .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data?
- Methodological Answer : Variations may stem from impurities (e.g., residual solvents) or polymorphs. Reproduce synthesis and purification steps rigorously. Compare with literature using identical instrumentation (e.g., same NMR frequency) and validate against certified reference materials if available .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
